molecular formula C11H14N2O2S B13630382 4-Cyclopropyl-2-((ethylthio)methyl)pyrimidine-5-carboxylic acid

4-Cyclopropyl-2-((ethylthio)methyl)pyrimidine-5-carboxylic acid

Cat. No.: B13630382
M. Wt: 238.31 g/mol
InChI Key: DVCLEFKHDSDYRF-UHFFFAOYSA-N
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Description

4-Cyclopropyl-2-((ethylthio)methyl)pyrimidine-5-carboxylic acid is a heterocyclic compound with a pyrimidine ring structure.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Cyclopropyl-2-((ethylthio)methyl)pyrimidine-5-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of cyclopropylamine with ethylthioacetic acid, followed by cyclization with a suitable reagent to form the pyrimidine ring .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

4-Cyclopropyl-2-((ethylthio)methyl)pyrimidine-5-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce various derivatives with different functional groups .

Scientific Research Applications

4-Cyclopropyl-2-((ethylthio)methyl)pyrimidine-5-carboxylic acid has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate for various therapeutic applications.

    Industry: Utilized in the development of new materials and chemical processes .

Mechanism of Action

The mechanism of action of 4-Cyclopropyl-2-((ethylthio)methyl)pyrimidine-5-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies on its molecular targets and pathways are essential to fully understand its mechanism of action .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Cyclopropyl-2-((ethylthio)methyl)pyrimidine-5-carboxylic acid is unique due to its specific structural features, such as the presence of the ethylthio group and the cyclopropyl ring. These features contribute to its distinct chemical reactivity and potential biological activities, setting it apart from similar compounds .

Properties

Molecular Formula

C11H14N2O2S

Molecular Weight

238.31 g/mol

IUPAC Name

4-cyclopropyl-2-(ethylsulfanylmethyl)pyrimidine-5-carboxylic acid

InChI

InChI=1S/C11H14N2O2S/c1-2-16-6-9-12-5-8(11(14)15)10(13-9)7-3-4-7/h5,7H,2-4,6H2,1H3,(H,14,15)

InChI Key

DVCLEFKHDSDYRF-UHFFFAOYSA-N

Canonical SMILES

CCSCC1=NC=C(C(=N1)C2CC2)C(=O)O

Origin of Product

United States

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